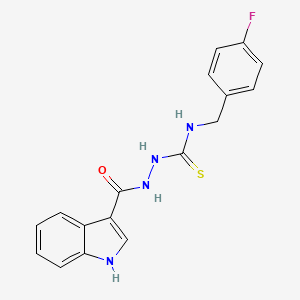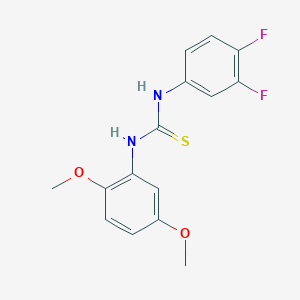
3-methoxy-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-3-pyridinylbenzamide, also known as MPB or MPB-55, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been studied for its ability to modulate the endocannabinoid system. In
科学研究应用
3-methoxy-N-3-pyridinylbenzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 3-methoxy-N-3-pyridinylbenzamide has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
作用机制
3-methoxy-N-3-pyridinylbenzamide modulates the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, 3-methoxy-N-3-pyridinylbenzamide increases the levels of anandamide, leading to its therapeutic effects.
Biochemical and Physiological Effects
3-methoxy-N-3-pyridinylbenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity in animal models. 3-methoxy-N-3-pyridinylbenzamide has been shown to have neuroprotective effects by reducing neuronal damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
3-methoxy-N-3-pyridinylbenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise dosing and control over the experimental conditions. 3-methoxy-N-3-pyridinylbenzamide has also been shown to have low toxicity and few side effects in animal models. However, 3-methoxy-N-3-pyridinylbenzamide has some limitations, including its limited solubility in water and its potential to interact with other enzymes in the endocannabinoid system.
未来方向
3-methoxy-N-3-pyridinylbenzamide has several potential future directions for research. It could be studied further for its potential use in the treatment of anxiety, depression, and addiction. 3-methoxy-N-3-pyridinylbenzamide could also be modified to improve its solubility and selectivity for FAAH. Additionally, 3-methoxy-N-3-pyridinylbenzamide could be studied for its potential use in combination therapies with other drugs.
Conclusion
In conclusion, 3-methoxy-N-3-pyridinylbenzamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. 3-methoxy-N-3-pyridinylbenzamide modulates the endocannabinoid system by inhibiting FAAH, leading to its anti-inflammatory, analgesic, and neuroprotective effects. 3-methoxy-N-3-pyridinylbenzamide has several advantages for lab experiments, including precise dosing and low toxicity. However, it also has limitations, including limited solubility and potential interactions with other enzymes in the endocannabinoid system. 3-methoxy-N-3-pyridinylbenzamide has several potential future directions for research, including its use in the treatment of anxiety, depression, and addiction, modification for improved solubility and selectivity, and use in combination therapies.
合成方法
The synthesis of 3-methoxy-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with 3-amino-4-methoxybenzamide in the presence of a coupling agent. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
属性
IUPAC Name |
3-methoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-2-4-10(8-12)13(16)15-11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXELZTXMRUJORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(pyridin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)